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Compound of Interest

Compound Name: CM-545

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Pixatimod (PG545)
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Parameter

Value Reference

Compound Name

Pixatimod [1]

Alias

PG545 [1]

CAS Number

1144617-49-1 (free acid) [1]

IUPAC Name

[(2R,3R,4S,5R,6R)-2-
[(2R,3R,4S,5R,6R)-6-
[(2R,3R,4S,5R,6R)-6-
[(2R,3R,4S,5R,6R)-6-
[[(3S,5S,8R,9S,10S,13R,14S,1
7R)-10,13-dimethyl-17-[(2R)-6-
methylheptan-2-
yll-2,3,4,5,6,7,8,9,11,12,14,15,
16,17-tetradecahydro-1H-
cyclopenta]a]phenanthren-3- [1]
ylJoxy]-4,5-disulfooxy-2-
(sulfooxymethyl)oxan-3-ylJoxy-
4,5-disulfooxy-2-
(sulfooxymethyl)oxan-3-ylJoxy-
4,5-disulfooxy-2-
(sulfooxymethyl)oxan-3-ylJoxy-
3,5-disulfooxy-6-
(sulfooxymethyl)oxan-4-yl]

hydrogen sulfate

Chemical Formula Cs1Hss060S13 [1]
Molecular Weight 2077.99 g/mol [1]
A synthetic, highly sulfated
o heparan sulfate mimetic. It is a
Description [2][3]

cholestanol-conjugated

sulfated tetrasaccharide.

Quantitative Data Summary
Pharmacokinetic Properties (Human Phase | Study)
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Parameter Value

Maximum Tolerated Dose (MTD) - Monotherapy = 100 mg (weekly 1-hour 1V infusion)

Maximum Tolerated Dose (Combination with

) 25 mg
Nivolumab)
Mean Half-life (t%%) 141 hours
Exposure Proportional up to 100 mg

: iviral Activity (SARS-CoV-2)

Virus Isolate ECso (ug/mL)
Victoria (VIC01) 8.1

DE Isolate 2.7
Queensland (QLDO02) 13.2
Queensland (QLD935 with D614G mutation) 0.9

Signaling Pathways and Mechanisms of Action

Pixatimod (PG545) is a multi-faceted agent with primary activities as a heparanase inhibitor
and an immunomodulatory agent acting via Toll-like receptor 9 (TLR9).

Heparanase Inhibition and Anti-angiogenic Effects

Pixatimod is a potent inhibitor of heparanase, an endo-f3-D-glucuronidase that cleaves heparan
sulfate chains of heparan sulfate proteoglycans (HSPGS) in the extracellular matrix (ECM) and
on the cell surface.[3] By inhibiting heparanase, pixatimod prevents the release of pro-
angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast
growth factor (FGF), that are sequestered by HSPGs. This leads to a reduction in tumor
angiogenesis.[3]

Immunomodulation via TLR9 Activation

Pixatimod also functions as a TLR9 agonist, stimulating an innate immune response. Its
activation of TLR9 on dendritic cells (DCs) and B-cells leads to the production of pro-
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inflammatory cytokines and type | interferons.[4] This, in turn, activates natural killer (NK) cells
and enhances cytotoxic T-lymphocyte responses, contributing to its anti-tumor effects.
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Pixatimod-induced TLR9 signaling pathway.

Induction of p21 and Cell Cycle Arrest

Pixatimod has been shown to induce the expression of the cyclin-dependent kinase inhibitor
p21, leading to cell cycle arrest.[5] This effect is, at least in part, mediated by the induction of
DNA damage.[5] Pixatimod can lead to the sequestration of the DNA repair protein DEK in the
tumor microenvironment, impairing homologous recombination repair and causing DNA single-
and double-strand breaks.[5] This DNA damage can then trigger a p53-dependent or
independent pathway to upregulate p21 expression.[6]
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Pixatimod-mediated induction of p21.
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Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for
Antiviral Activity

This protocol is a standard method for determining the neutralizing antibody titer of a virus and
can be adapted to assess the antiviral efficacy of compounds like pixatimod.[7]

1. Cell Culture and Virus Preparation:

o Culture a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in
24-well plates.

o Prepare serial dilutions of the virus stock in a suitable medium.

2. Compound and Virus Incubation:

o Prepare serial dilutions of pixatimod.

o Mix the diluted virus with an equal volume of each pixatimod dilution and a virus-only control.
 Incubate the mixtures for 1 hour at 37°C.

3. Cell Infection:

e Remove the culture medium from the cell monolayers and inoculate with the virus-pixatimod
mixtures.

¢ Incubate for 1 hour at 37°C to allow for viral adsorption.
4. Overlay and Incubation:

o Aspirate the inoculum and add a semi-solid overlay (e.g., containing carboxymethyl cellulose
or agar) to each well to restrict virus spread.

 Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

(62}

. Plaque Visualization and Quantification:
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Fix the cells and stain with a solution such as crystal violet. Plaques will appear as clear

Zones.

Count the number of plagues in each well. The concentration of pixatimod that reduces the
plaque number by 50% (ECso) is determined.[7]

Xenograft Tumor Model for In Vivo Efficacy

This protocol outlines the establishment of a xenograft model to evaluate the anti-tumor activity

of pixatimod.[8]

N

. Cell Preparation:
Culture the desired human cancer cell line.

Harvest and resuspend the cells in a suitable medium, ensuring high viability as determined
by trypan blue exclusion.

. Animal Model and Tumor Implantation:
Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

Subcutaneously inject a defined number of tumor cells (e.g., 3 x 10°) into the flank of each

mouse.
. Tumor Growth and Treatment Initiation:
Monitor the mice for tumor growth.

Once tumors reach a predetermined volume (e.g., 50-100 mm?3), randomize the mice into
treatment and control groups.

Administer pixatimod according to the desired dosing schedule (e.g., intravenous or
intraperitoneal injection). The control group receives a vehicle control.

. Monitoring and Data Collection:
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e Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor
volume using the formula: Volume = (width)? x length/2.

» Monitor the body weight and overall health of the mice.
5. Endpoint and Analysis:

e The study may be concluded when tumors in the control group reach a specific size or after
a predetermined treatment period.

» At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g.,
histology, biomarker analysis).

o Compare the tumor growth inhibition between the pixatimod-treated and control groups.
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Workflow for preclinical evaluation of pixatimod.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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